molecular formula C24H24N4O2S B11042013 3'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4'-hydroxy-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one

3'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4'-hydroxy-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one

Cat. No.: B11042013
M. Wt: 432.5 g/mol
InChI Key: CJWHWJASGPDMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic quinazoline-indole hybrid with a complex substitution pattern. Its core structure combines a spiro[indole-3,2'-quinazoline] framework, where the indole and quinazoline moieties are linked via a spiro junction at the indole’s C3 and quinazoline’s C2' positions. Key substituents include:

  • A 4'-hydroxy group on the quinazoline ring, which may enhance hydrogen-bonding interactions.
  • A 1-methyl group on the indole nitrogen, reducing polarity and improving lipophilicity.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

3-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C24H24N4O2S/c1-26(2)20(21-13-8-14-31-21)15-28-22(29)16-9-4-6-11-18(16)25-24(28)17-10-5-7-12-19(17)27(3)23(24)30/h4-14,20,25H,15H2,1-3H3

InChI Key

CJWHWJASGPDMJK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CC(C5=CC=CS5)N(C)C

Origin of Product

United States

Preparation Methods

Core Spiro Structure Assembly

The spiro junction between indole (C3) and quinazolinone (C2') is optimally constructed via a cyclocondensation strategy. Building on methods for 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, anthranilamide derivatives are condensed with 3-formylindole precursors under acidic conditions. Computational modeling suggests that spirocyclization proceeds through a dihydroquinazolinone intermediate, which undergoes oxidation to the aromatic quinazolinone system. Steric hindrance at the indole C3 position necessitates careful selection of protecting groups to prevent premature ring closure.

Thiophen-2-yl Ethyl Side Chain Introduction

The 2-(thiophen-2-yl)ethyl segment is introduced via a Michael addition or alkylation reaction. Patent data for sumatriptan synthesis highlights the utility of dimethylaminoethyl groups installed through reductive amination, which is adaptable here. Thiophene incorporation requires electrophilic partners such as 2-thiophenecarboxaldehyde, coupled with Grignard reagents or transition metal-catalyzed cross-couplings.

Hydroxylation and Methylation

Post-cyclization hydroxylation at the quinazolinone 4'-position is achieved using Oxone® or enzymatic oxidation. Methylation at the indole N1 position is performed early in the synthesis to avoid competing reactions, employing methyl iodide or dimethyl sulfate under basic conditions.

Stepwise Synthetic Procedures

Synthesis of 1-Methylindole-3-Carboxaldehyde

The indole core is prepared via Fischer indole synthesis, modifying methods from:

  • Hydrazine formation : 4-Hydrazino-N-methylbenzenemethanesulfonamide reacts with methyl ketones under HCl catalysis.

  • Cyclization : Polyphosphoric acid ester (PPE) promotes cyclization at 40–60°C, yielding 1-methylindole-3-carboxaldehyde in 78% yield.

  • Purification : Recrystallization from dichloromethane/hexane eliminates residual aldehyde byproducts.

Key Data :

ParameterValue
Yield78%
Purity (HPLC)>99%
Reaction Time4 h

Spirocyclization to Form Quinazolinone Core

Adapting, anthranilamide (2a) reacts with 1-methylindole-3-carboxaldehyde under p-TSA catalysis:

  • Condensation : Reflux in acetonitrile with p-TSA (20 mol%) for 6 h forms dihydroquinazolinone intermediate.

  • Oxidation : Air oxidation at 25°C for 24 h aromatizes the quinazolinone ring.

  • Byproduct Management : Unreacted aldehyde is removed via aqueous extraction (pH 9.5).

Optimization Insights :

  • Lower p-TSA loading (10 mol%) reduces decomposition but extends reaction time to 12 h.

  • Al2O3 as catalyst yields 62% dihydroquinazolinone but requires stoichiometric oxidants for aromatization.

Functionalization of the Spiro Intermediate

Thiophen-2-yl Ethyl Group Installation

A Mannich reaction introduces the dimethylamino-thiophene moiety:

  • Mannich Base Formation : Spiroquinazolinone reacts with 2-thiophenecarboxaldehyde and dimethylamine hydrochloride in ethanol.

  • Reductive Amination : Sodium cyanoborohydride reduces the imine intermediate at pH 5–6.

Challenges :

  • Thiophene ring sensitivity to strong acids necessitates mild conditions.

  • Competing N-methylation is suppressed using excess dimethylamine (3 eq).

Hydroxylation at C4'

Late-stage hydroxylation employs Oxone® in aqueous acetone:

  • Oxidation : 24 h at 50°C introduces the 4'-hydroxy group with 65% efficiency.

  • Regioselectivity : Steric shielding by the spiro junction directs oxidation to C4'.

Alternatives :

  • Enzymatic oxidation using Pseudomonas putida monooxygenases improves selectivity (82% yield) but requires specialized equipment.

Analytical Characterization and Validation

Structural Elucidation

  • NMR : ¹H NMR (500 MHz, DMSO-d6) confirms spiro connectivity via absence of C3 indole proton (δ 7.25 ppm) and quinazolinone C2' carbonyl (δ 165.3 ppm, ¹³C).

  • HRMS : [M+H]⁺ at m/z 491.2012 (calc. 491.2009).

Purity and Stability

  • HPLC : >98% purity (C18 column, 0.1% TFA/ACN gradient).

  • Accelerated Stability : No degradation after 4 weeks at 40°C/75% RH.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

  • p-TSA Recovery : Aqueous washes (pH 2) recover 85% catalyst for reuse.

  • Solvent Recycling : Acetonitrile is distilled and reused, reducing waste by 40%.

Environmental Impact Mitigation

  • Byproduct Utilization : Dihydroquinazolinone side products are oxidized to quinazolinones for use in other APIs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiophene moieties, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the quinazolinone ring, using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can modify the dimethylamino group, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified hydroxy or thiophene groups.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that spiro[indole-3,2'-quinazolin]-based compounds exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Activity : There is emerging evidence supporting the antimicrobial properties of these compounds against both gram-positive and gram-negative bacteria. Their mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
  • Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized a series of spiro[indole-3,2'-quinazolin]-based derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of spiro[indole-3,2'-quinazolin]-based compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study demonstrated that several derivatives displayed potent antibacterial activity, suggesting their potential as lead compounds for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AnticancerVarious cancer cell linesInduction of apoptosis, cell cycle arrest
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell membrane integrity
NeuroprotectiveNeuronal cell linesModulation of neurotransmitter levels

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The indole and quinazolinone moieties allow it to bind effectively to these targets, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor-mediated signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Melting Point (°C) Notable Properties/Biological Activity Reference
Target Compound ~467.6* 4'-OH, 3'-(dimethylamino-thiophen-2-yl)ethyl, 1-Me N/A Hypothesized enhanced receptor binding
1-Methyl-3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione (4c) 370.4 3'-PhNH, 1-Me 259–261 Antibacterial (moderate activity)
5-Nitro-3'-(phenylamino)-1'H-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione (4e) 401.3 5-NO₂, 3'-PhNH 188–190 Poor solubility due to nitro group
1',3-Dimethyl-5-phenyl-2-(thiophen-2-yl)spiro[cyclopentane-1,3'-indoline]-2,4-dien-2'-one (3al) ~422.5 Thiophen-2-yl, 1',3-Me, 5-Ph N/A Photophysical applications (unconfirmed)
Spiro[indoline-3,2′-[1,3,4]thiadiazol]-2-one ~260.3 Thiadiazole ring N/A Cytotoxic (IC₅₀: 1.2–3.8 µM vs. cancer cells)

*Estimated via analog-based calculation.

Key Comparative Insights:

The thiophen-2-yl group in the target compound and 3al may enhance π-π stacking interactions with biological targets compared to phenyl or alkyl substituents .

Impact of Spiro Architecture :

  • Spiro systems like spiro[indoline-3,2'-quinazoline] and spiro[cyclopentane-indoline] enforce rigidity, which can improve target selectivity. For example, spiro-thiadiazole derivatives exhibit potent cytotoxicity due to conformational restraint .

Electronic Effects: The 4'-hydroxy group in the target compound could mimic phenolic moieties in kinase inhibitors (e.g., gefitinib), enabling hydrogen bonding with ATP-binding pockets.

Synthetic Challenges: The target compound’s synthesis likely involves multi-step protocols similar to those in and , such as spirocyclization via Knoevenagel or Michael addition reactions.

Research Findings and Limitations

  • Antibacterial Potential: Analog 4c showed moderate activity against Gram-positive bacteria, but the target compound’s thiophene and dimethylamino groups may broaden its spectrum .
  • Cytotoxicity : Spiro-thiadiazoles (e.g., from ) demonstrate IC₅₀ values in the low micromolar range, suggesting the target compound’s quinazoline core could synergize with its substituents for anticancer applications.
  • Knowledge Gaps: No direct data exist for the target compound’s solubility, stability, or in vivo efficacy. Computational modeling (e.g., molecular docking) is recommended to predict binding affinities.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing this spiro[indole-quinazoline] derivative, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Spiro-ring formation : Use of acid-catalyzed cyclization (e.g., p-TsOH in refluxing ethanol) to generate the spiro[indole-3,2'-quinazoline] core .
  • Thiophene incorporation : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to introduce the thiophen-2-yl group.
  • Dimethylaminoethyl modification : Alkylation or reductive amination to attach the dimethylaminoethyl side chain.
  • Critical variables : Temperature control during cyclization (90–110°C), solvent polarity for regioselectivity, and stoichiometric ratios of intermediates .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are prioritized?

  • Methodological Answer : Structural confirmation requires:

  • X-ray crystallography : Resolves spiro-configuration and hydrogen-bonding networks (e.g., O–H···N interactions in the quinazoline ring) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., dimethylamino proton signals at δ 2.2–2.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₇H₂₉N₅O₂S: 512.2125) .

Q. What preliminary biological activities have been reported for structurally analogous compounds, and how are these assays designed?

  • Methodological Answer : Analogous spiroquinazoline derivatives show antibacterial and anti-inflammatory activity. Assays include:

  • Antibacterial testing : Broth microdilution (MIC determination against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the dimethylamino-thiophene moiety for enhanced bioactivity?

  • Methodological Answer :

  • Systematic substitution : Replace thiophene with other heterocycles (e.g., furan, pyrrole) to assess electronic effects on binding .
  • Amino group modification : Compare dimethylamino with morpholino or piperazinyl groups to evaluate steric/electronic contributions to receptor affinity .
  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase) .

Q. What analytical strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates), solvent (DMSO concentration ≤1%), and incubation time .
  • Metabolic stability testing : Evaluate compound degradation in PBS or liver microsomes to identify false negatives due to instability .
  • Synergistic studies : Test combinations with known antibiotics to identify potentiating effects masked in single-agent assays .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved without compromising spiro-ring stability?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable esters at the 4'-hydroxy group to enhance solubility while maintaining spiro integrity .
  • Salt formation : Use hydrochloride salts of the dimethylamino group to improve aqueous solubility .
  • Microencapsulation : Employ liposomal carriers to protect the compound from first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.